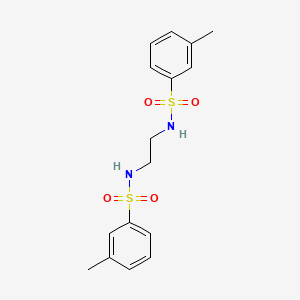![molecular formula C20H16N2O2 B10801307 2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B10801307.png)
2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-657644, also known as Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate, is a chemical compound with the molecular formula C13H12N2O6 and a molecular weight of 292.24 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of WAY-657644 involves several steps. The primary synthetic route includes the reaction of 6-methyl-2-nitropyridin-3-ol with methyl 5-bromomethylfuran-2-carboxylate under specific reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of WAY-657644 .
Industrial production methods for WAY-657644 are not widely documented, but the laboratory synthesis methods can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
WAY-657644 undergoes various chemical reactions, including:
Oxidation: The nitro group in WAY-657644 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring in WAY-657644 can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, electrophiles, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-657644 has several scientific research applications, including:
Chemistry: WAY-657644 is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: WAY-657644 is used in biological studies to investigate its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of WAY-657644 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved in the action of WAY-657644 are still under investigation, but it is known to affect various biological processes .
Comparison with Similar Compounds
WAY-657644 can be compared with other similar compounds, such as:
Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate analogs: These compounds have similar structures and properties but may differ in their specific biological activities and applications.
Other nitropyridine derivatives: These compounds share the nitropyridine moiety with WAY-657644 and may have similar chemical reactivity and biological effects.
The uniqueness of WAY-657644 lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(22-12-14-4-3-9-21-11-14)10-16-13-24-18-8-7-15-5-1-2-6-17(15)20(16)18/h1-9,11,13H,10,12H2,(H,22,23) |
InChI Key |
UWGHMFAQERCZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


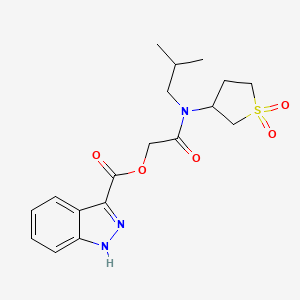
![Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B10801234.png)
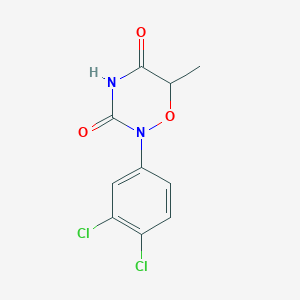
![6-Methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10801245.png)
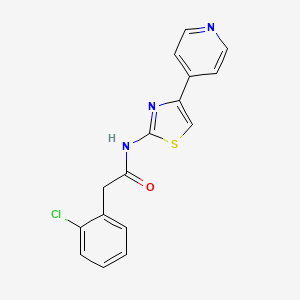

![N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide](/img/structure/B10801279.png)
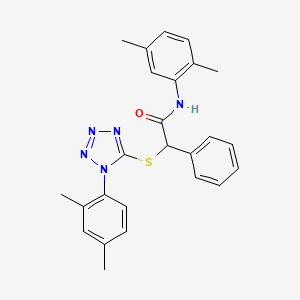
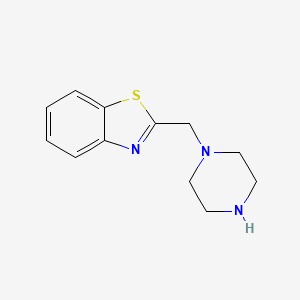
![7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium](/img/structure/B10801310.png)
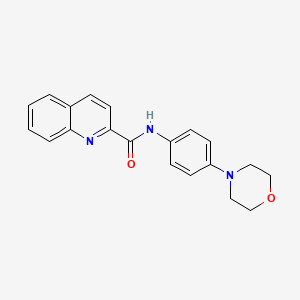
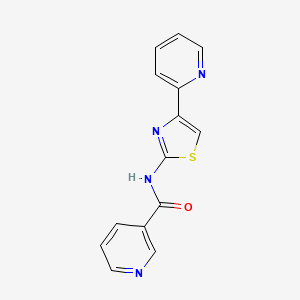
![N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B10801326.png)
